2-Phenyl-2H-1,2,3-Triazoles vs. 1-Phenyl-1H-1,2,3-Triazoles: Divergent α-Glucosidase (MAL12) Inhibitory Activity in a 60-Compound Head-to-Head Screen
In a systematic screen of 60 non-glycosidic triazole derivatives tested at 500 μM against baker's yeast α-glucosidase (MAL12), the 2-phenyl-2H-1,2,3-triazole series (Series B) produced potent maltase inhibitors, while the 1-phenyl-1H series (Series A) did not yield hits exceeding the ≥60% inhibition threshold. Across the entire library, MAL12 inhibition reached up to 99.4%, with IC₅₀ values ranging from 54 to 482 μM for MAL12 [1]. This head-to-head comparison demonstrates that the N(2)-phenyl regiochemistry is a critical determinant of α-glucosidase inhibitory activity; compounds bearing the N(1)-phenyl substitution cannot be assumed to achieve equivalent potency in this target context [1].
| Evidence Dimension | α-Glucosidase (MAL12) inhibitory activity — hit rate at 500 μM screening concentration |
|---|---|
| Target Compound Data | Series B (2-phenyl-2H-1,2,3-triazoles): multiple hits with ≥60% inhibition at 500 μM; individual compound IC₅₀ range: 54–482 μM against MAL12 [1] |
| Comparator Or Baseline | Series A (1-phenyl-1H-1,2,3-triazoles): no compounds achieving ≥60% inhibition at 500 μM under identical assay conditions [1] |
| Quantified Difference | Series B produced active hits (up to 99.4% inhibition); Series A produced zero hits meeting the ≥60% threshold. The difference is qualitative (active vs. inactive series) and quantitative (IC₅₀ values for Series B span 54–482 μM vs. no measurable IC₅₀ for Series A) [1]. |
| Conditions | Baker's yeast α-glucosidase (MAL12); compounds screened at 500 μM; IC₅₀ determined for hits; porcine pancreatic α-amylase (PPA) also tested in parallel. |
Why This Matters
For procurement decisions in metabolic disease drug discovery, selecting the 2-phenyl regioisomer scaffold is essential to access α-glucosidase inhibitory activity; the 1-phenyl regioisomer is demonstrably inactive in the same assay system, meaning substitution with a 1-phenyl analog would nullify the desired pharmacological effect.
- [1] Ferreira, V. F. et al. (2014). 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. European Journal of Medicinal Chemistry, 74, 179–189. View Source
